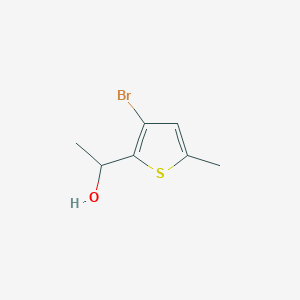![molecular formula C18H18N6O3 B2609044 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 2034226-86-1](/img/structure/B2609044.png)
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study by Hossan et al. (2012) explored the synthesis of pyrimidinones and oxazinones, including derivatives similar to the compound , demonstrating their potent antimicrobial activities. These findings highlight the potential of such compounds in combating bacterial and fungal infections (Hossan et al., 2012).
Anti-Inflammatory Applications
- Amr et al. (2007) synthesized a series of pyrimidinones and oxazinones, similar to the compound , showing good anti-inflammatory activity. This suggests a possible role in the treatment of inflammatory disorders (Amr et al., 2007).
Potential Antiasthma Agents
- Medwid et al. (1990) found that certain triazolo[1,5-c]pyrimidines, structurally related to the compound, were active as mediator release inhibitors, indicating their potential use as antiasthma agents (Medwid et al., 1990).
Analgesic and Anti-Inflammatory Properties
- Sondhi et al. (2009) synthesized pyrimidine derivatives showing significant anti-inflammatory and analgesic activities. This suggests their potential application in pain management and inflammation control (Sondhi et al., 2009).
Synthesis of Novel Compounds
- Ibrahim and Behbehani (2014) conducted a study on the synthesis of pyridazin-3-one derivatives, showing the versatility of these compounds in creating new chemical entities, which could have various applications (Ibrahim & Behbehani, 2014).
Insecticidal Properties
- Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal properties against Spodoptera littoralis. This indicates the potential use of such compounds in pest control (Fadda et al., 2017).
Cardiotonic Activity
- Robertson et al. (1986) discovered that certain dihydropyridazinone derivatives, related to the compound , have potent positive inotropic effects in dogs, indicating potential cardiotonic applications (Robertson et al., 1986).
Antitumor Activity
- Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, and other derivatives, some of which showed promising inhibitory effects on different cell lines, suggesting potential antitumor applications (Albratty et al., 2017).
Propiedades
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-15(10-23-11-21-17-13(18(23)27)4-2-6-20-17)19-7-8-24-16(26)9-12-3-1-5-14(12)22-24/h2,4,6,9,11H,1,3,5,7-8,10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKYEZOAREJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone](/img/structure/B2608963.png)
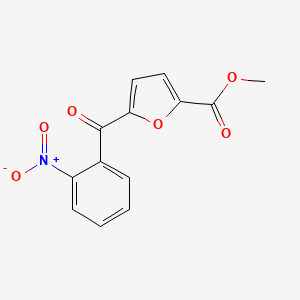
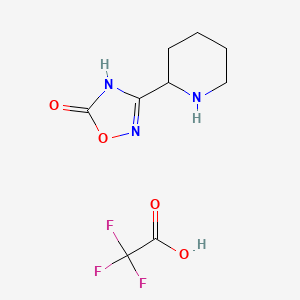
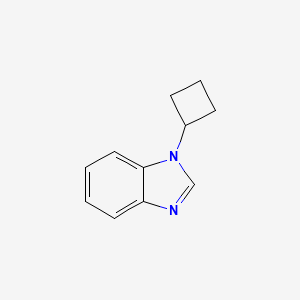
![7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608969.png)
![2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid](/img/structure/B2608970.png)
![6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608971.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608972.png)
![2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2608975.png)

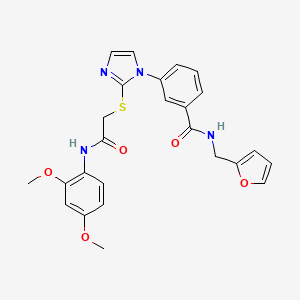

![4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B2608980.png)
